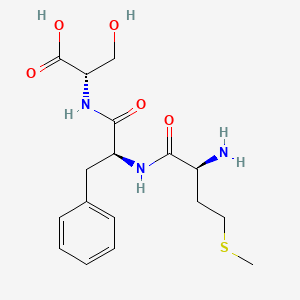
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethan-1-ol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-(1-Phenyl-1H-tetrazole-5-sulfonic acid)ethan-1-ol .
Wissenschaftliche Forschungsanwendungen
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for anti-inflammatory, antimicrobial, and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The sulfonyl group enhances the compound’s stability and solubility, contributing to its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a sulfonyl group.
1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a similar structure but lacks the ethan-1-ol moiety.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
519013-66-2 |
|---|---|
Molekularformel |
C9H10N4O3S |
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)sulfonylethanol |
InChI |
InChI=1S/C9H10N4O3S/c14-6-7-17(15,16)9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChI-Schlüssel |
BUCBKDYYEMDDAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


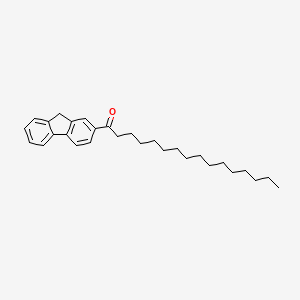

![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
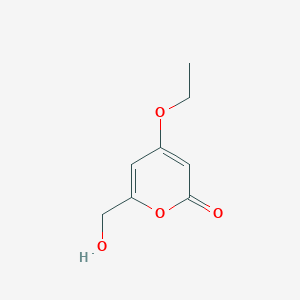

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
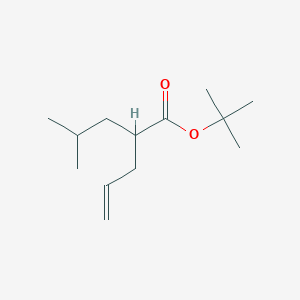
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
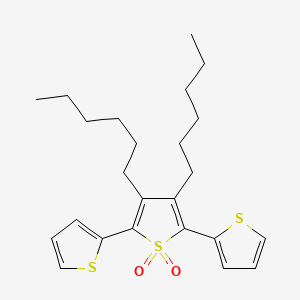

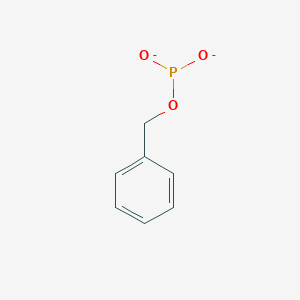
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
